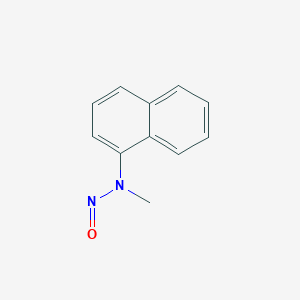

N-methyl-N-naphthalen-1-ylnitrous amide

Description

N-Methyl-N-naphthalen-1-ylnitrous amide is a nitrous amide derivative featuring a naphthalene ring substituted at the 1-position and a methyl group attached to the nitrogen. Its structure combines aromaticity from the naphthalene system with the polar, hydrogen-bonding capabilities of the amide functional group.

Properties

CAS No. |

6330-52-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-methyl-N-naphthalen-1-ylnitrous amide |

InChI |

InChI=1S/C11H10N2O/c1-13(12-14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |

InChI Key |

IXYNHGBXMMIQEE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC2=CC=CC=C21)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-naphthalen-1-ylnitrous amide typically involves the nitrosation of N-methylnaphthalen-1-amine. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite (NaNO2) under acidic conditions. The reaction mixture is heated to facilitate the formation of the nitrosamine compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-naphthalen-1-ylnitrous amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of naphthalene derivatives or carboxylic acids.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

N-methyl-N-naphthalen-1-ylnitrous amide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is utilized in biological studies to investigate the effects of nitrosamines on cellular processes and gene expression.

Medicine: this compound is studied for its potential therapeutic applications, particularly in the development of anticancer drugs.

Industry: It is employed in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-methyl-N-naphthalen-1-ylnitrous amide exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The compound can induce oxidative stress, leading to DNA damage and apoptosis in cells. The molecular targets and pathways involved include DNA, proteins, and cellular signaling pathways.

Comparison with Similar Compounds

The following sections compare N-methyl-N-naphthalen-1-ylnitrous amide with structurally related compounds, focusing on synthesis, physicochemical properties, and reactivity.

Key Observations :

- Steric hindrance at the naphthalene 1-position complicates synthesis of the target compound, as seen in analogous reactions where ortho-substituents lower yields .

Physicochemical Properties

Key Observations :

- The nitrous amide group enhances hydrogen bonding compared to amines, likely increasing melting points and reducing solubility in nonpolar solvents .

- Spectral distinctions (e.g., absence of NH in amines vs. strong NH stretches in amides) aid structural characterization .

Reactivity Trends :

- Amides resist hydrolysis under basic conditions compared to esters or nitriles, enhancing stability in biological systems .

- Steric hindrance at the naphthalene 1-position may slow electrophilic substitution reactions (e.g., sulfonation, nitration) compared to para-substituted analogs .

Key Observations :

- Amides generally pose lower toxicity risks than amines or halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-N-naphthalen-1-ylnitrous amide, and what are their critical reaction parameters?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H amination reactions using precursors like 1-chloromethyl naphthalene and dimethylformamide (DMF) as the amine source. Key parameters include catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), temperature (80–120°C), and solvent choice (e.g., toluene or DMF). Reaction monitoring via TLC and purification by column chromatography are recommended . Methylation of primary amines (e.g., using methyl iodide with K₂CO₃ as a base) is another route, requiring strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions on the naphthalene ring and methyl groups. For example, methylamine protons typically appear at δ 2.8–3.2 ppm, while aromatic protons range from δ 7.0–8.5 ppm .

- IR : Stretching vibrations for C=O (1630–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm amide formation .

- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 361.2280) validates molecular composition .

Q. How can researchers assess the stability of this compound under varying conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures.

- pH Sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via HPLC.

- Light Sensitivity : UV-vis spectroscopy under controlled light exposure. Amides generally show moderate stability but may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

- HOMO-LUMO gaps to predict reactivity.

- Charge distribution on the naphthalene ring and amide group.

- Thermodynamic properties (e.g., Gibbs free energy of formation). Validation against experimental UV-vis or electrochemical data is critical .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Example : If IR shows unexpected C=O shifts, compare with X-ray crystallography (e.g., SHELX-refined structures) to confirm bond lengths and angles .

- Multi-Technique Cross-Validation : Combine NOESY NMR (for spatial proximity) and computational docking to resolve stereochemical ambiguities .

Q. How can catalytic systems be optimized for regioselective functionalization of this compound?

- Methodological Answer :

- Ligand Screening : Test phosphine (PPh₃) or N-heterocyclic carbene (NHC) ligands to enhance Pd-catalyzed C–H activation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amide group participation in directing metalation .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Q. What computational and experimental approaches validate bioactivity predictions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450).

- In-Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus or E. coli .

- Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer :

- Scale Factors : Apply DFT-calculated frequency scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align theoretical and experimental IR peaks .

- Solvent Corrections : Include implicit solvent models (e.g., PCM for DMSO) in computations to account for dielectric effects .

Q. Why might NMR signals for methyl groups in similar amides vary across studies?

- Methodological Answer :

- Dynamic Effects : Restricted rotation of the amide bond can split signals. Variable-temperature NMR (e.g., –40°C to 80°C) identifies conformational exchange .

- Solvent-Induced Shifts : Compare data in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO deshields methyl protons .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.